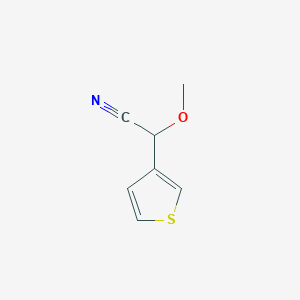

4,7-dimethoxy-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,7-Dimethoxy-1H-benzimidazole-2-thiol (4,7-DMBI-2-thiol) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that can easily be synthesized, and its unique properties have made it a useful tool for studying the biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Applications

4,7-Dimethoxy-1H-benzimidazole-2-thiol derivatives have been synthesized and studied for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. These compounds were prepared through reactions involving 4-substituted-2-(chloroacetylamino)thiazoles and benzoxazole/benzimidazole-2-thioles, elucidated by spectral data, and found to exhibit activity against a range of microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Chemical Synthesis and Catalysis

The compound serves as an efficient ligand in copper-catalyzed N-arylation of imidazoles and benzimidazoles, facilitating reactions under mild conditions and improving yields for a variety of functionalized substrates. This application highlights its role in facilitating organic synthesis, including the coupling of aryl iodides and bromides, as well as heteroaryl halides (Altman et al., 2007).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, prepared from 4,7-dimethoxy-1H-benzimidazole-2-thiol, have shown potent angiotensin II receptor antagonistic activities. These compounds, through in vitro and in vivo evaluations, demonstrated high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced pressor responses, suggesting their potential in the treatment of hypertension (Kohara et al., 1996).

Reaction-Based Fluorescent Probes

4,7-Dimethoxy-1H-benzimidazole-2-thiol is involved in the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes, designed through intramolecular charge transfer pathways, exhibit high selectivity and sensitivity, with applications ranging from environmental to biological sciences for the detection of thiophenols in water samples (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to have a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, but the specific pathways depend on the derivative and its targets .

Propiedades

IUPAC Name |

4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMTVWLAEJYDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)